molecular formula C17H9Cl2N3O2S B3741229 (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 6101-71-9

(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3741229
CAS No.: 6101-71-9
M. Wt: 390.2 g/mol
InChI Key: BYZNNZFPOJIPRQ-UHFFFAOYSA-N
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Description

The compound “(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one” is a heterocyclic molecule featuring a fused indole-thiazole scaffold. Its structure includes a 2,3-dichloroanilino substituent at the 2-position of the thiazole ring and a 4-oxo group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

3-[2-(2,3-dichloroanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O2S/c18-9-5-3-7-11(13(9)19)21-17-22-16(24)14(25-17)12-8-4-1-2-6-10(8)20-15(12)23/h1-7,24H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZNNZFPOJIPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=C(C(=CC=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417483
Record name AC1NT7WX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6101-71-9
Record name AC1NT7WX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one , with CAS number 302806-09-3, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties.

Structure and Properties

  • Molecular Formula : C₁₈H₁₁Cl₂N₃O₂S
  • Molecular Weight : 404.3 g/mol
  • Chemical Structure : The structure includes a thiazole moiety and an indole derivative, which are both significant in enhancing biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of proliferation in cancer cells.

Case Study: Thiazolidin-4-One Derivatives

A review highlighted that thiazolidin-4-one derivatives possess a wide spectrum of biological activities, including anticancer effects. In particular, the modification of substituents on the thiazolidinone scaffold has been shown to enhance anticancer potency. For example, compounds with specific substitutions demonstrated IC₅₀ values in the micromolar range against breast cancer cell lines .

Antimicrobial Activity

Thiazole derivatives have also been reported to exhibit antimicrobial properties against various pathogens. The compound's structural features allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth.

Research Findings

In one study, a series of thiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased their antimicrobial efficacy .

Anti-inflammatory and Analgesic Effects

The compound may also possess anti-inflammatory and analgesic properties. Research has indicated that thiazole derivatives can inhibit inflammatory pathways and reduce pain responses in animal models.

The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Data Summary Table

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces inflammation markers

Comparison with Similar Compounds

Structural Analog 1: (3Z)-1-(2-Chlorobenzyl)-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

  • Key Differences :
    • Thiazole vs. Thiazolidine Core : The analog replaces the thiazole ring with a thiazolidine ring, introducing a sulfur atom at the 2-position (2-thioxo) and a prop-2-en-1-yl group at the 3-position .
    • Substituent on Indole : The target compound lacks the 2-chlorobenzyl group present in this analog.

Structural Analog 2: (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Key Differences: Core Structure: This compound features a pyrazole-but-2-en-1-one scaffold instead of an indole-thiazole system . Substituent: The 4-fluoroanilino group contrasts with the 2,3-dichloroanilino group in the target compound, impacting electron-withdrawing effects and steric bulk.
  • Inferred Bioactivity : The fluorine atom’s electronegativity may influence binding affinity to biological targets, though the lack of a fused heterocyclic system reduces structural rigidity.

Structural Analog 3: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)

  • Key Differences: Heterocyclic System: Incorporates a triazino-indole core instead of thiazole-indole, with a 4-bromophenyl group . Substituents: The bromine atom introduces distinct hydrophobic and electronic effects compared to chlorine atoms in the target compound.

Table 1: Comparative Analysis of Structural and Electronic Features

Compound Core Structure Key Substituents Electron-Withdrawing Groups Potential Bioactivity
Target Compound Indole-thiazole 2,3-dichloroanilino, 4-oxo Cl, O Kinase inhibition, ferroptosis induction
Analog 1 Indole-thiazolidine 2-chlorobenzyl, 2-thioxo, prop-2-en-1-yl Cl, S Metal-binding, redox modulation
Analog 2 Pyrazole-but-2-en-1-one 4-fluoroanilino, 5-hydroxy F, OH Enzyme inhibition (e.g., kinases)
Analog 3 Triazino-indole 4-bromophenyl, 6,6-dimethyl Br Anticancer, DNA intercalation

Research Findings and Implications

  • Steric Considerations : The absence of a bulky 2-chlorobenzyl group (vs. Analog 1) may improve the target compound’s solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

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